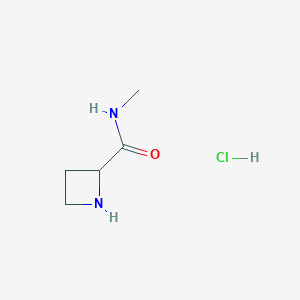![molecular formula C20H24N2O4 B2871920 1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1421516-71-3](/img/structure/B2871920.png)
1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a furan ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Attachment of the carboxamide group: This step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dimethylphenyl)-1-(furan-2-yl)ethanol: Shares the furan and dimethylphenyl groups but differs in the presence of an ethanol group instead of the pyrrolidine and carboxamide groups.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a pyrrole ring and furan groups but lacks the dimethylphenyl and carboxamide groups.
Uniqueness
1-(3,4-Dimethylphenyl)-N-[3-(furan-2-YL)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, furan ring, and carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13-5-6-16(10-14(13)2)22-12-15(11-19(22)24)20(25)21-8-7-17(23)18-4-3-9-26-18/h3-6,9-10,15,17,23H,7-8,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQLOLOQBYEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCC(C3=CC=CO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
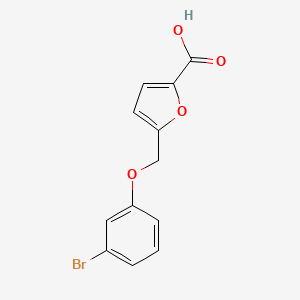
![3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2871839.png)
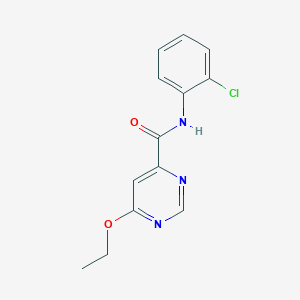
![methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate](/img/structure/B2871841.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2871843.png)
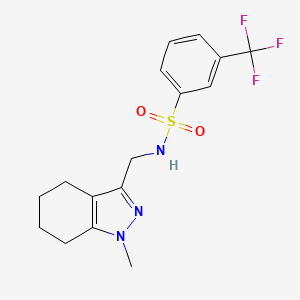
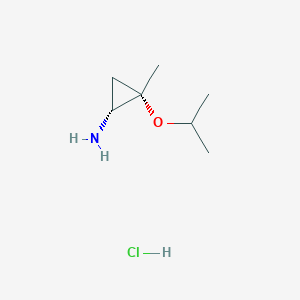
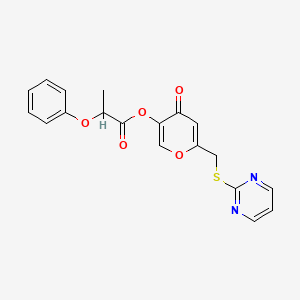
![5-(azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2871853.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)
![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2871856.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871857.png)
